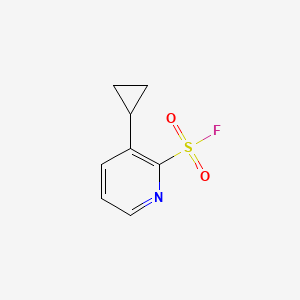

![molecular formula C12H13N3O B2499891 6-[(Cyclopent-3-en-1-yl)methoxy]imidazo[1,2-b]pyridazine CAS No. 2198372-89-1](/img/structure/B2499891.png)

6-[(Cyclopent-3-en-1-yl)methoxy]imidazo[1,2-b]pyridazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

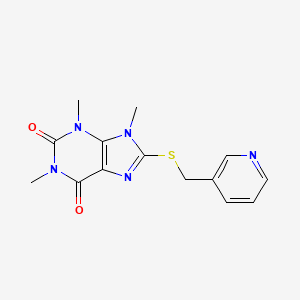

Molecular Structure Analysis

Imidazole, a component of the compound, is a five-membered heterocyclic moiety. It contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen . The specific molecular structure of “6-[(Cyclopent-3-en-1-yl)methoxy]imidazo[1,2-b]pyridazine” is not provided in the available resources.Aplicaciones Científicas De Investigación

Medicinal Chemistry and Drug Development

- Anticancer Properties : Imidazo[1,2-b]pyridazine derivatives exhibit promising anticancer activity. Researchers have explored their potential as kinase inhibitors, targeting specific pathways involved in cancer cell proliferation .

- Anti-inflammatory Agents : These compounds may modulate inflammatory responses by interacting with specific receptors or enzymes. Investigating their anti-inflammatory effects could lead to novel drug candidates .

Materials Science and Organic Electronics

- Organic Semiconductors : Imidazo[1,2-b]pyridazine derivatives possess π-conjugated systems, making them suitable for organic electronic devices. Researchers have studied their charge transport properties and luminescent behavior .

- Photovoltaic Applications : These compounds could find use in organic solar cells due to their electron-donating properties and potential for efficient light absorption .

Chemical Biology and Enzyme Inhibition

- Protein Kinase Inhibitors : Some imidazo[1,2-b]pyridazine derivatives exhibit kinase inhibitory activity. Understanding their selectivity profiles and binding mechanisms is crucial for drug discovery .

- Enzyme Modulation : Researchers have explored their effects on specific enzymes involved in cellular processes. These compounds may serve as valuable tools for studying enzyme function .

Fluorescent Probes and Imaging Agents

- Cellular Imaging : Certain imidazo[1,2-b]pyridazine derivatives exhibit fluorescence properties. Scientists have used them as probes for live-cell imaging and tracking specific cellular components .

Agrochemicals and Pest Control

- Pesticide Development : Investigating the insecticidal or fungicidal properties of these compounds could lead to the development of environmentally friendly agrochemicals .

Materials Chemistry and Coordination Complexes

- Coordination Chemistry : Researchers have explored the coordination behavior of imidazo[1,2-b]pyridazine derivatives with transition metal ions. These complexes may have applications in catalysis or materials science .

Propiedades

IUPAC Name |

6-(cyclopent-3-en-1-ylmethoxy)imidazo[1,2-b]pyridazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O/c1-2-4-10(3-1)9-16-12-6-5-11-13-7-8-15(11)14-12/h1-2,5-8,10H,3-4,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAALVYSUQNIQEI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCC1COC2=NN3C=CN=C3C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-[(Cyclopent-3-en-1-yl)methoxy]imidazo[1,2-b]pyridazine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-chlorophenyl)-1-[(4-chlorophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2499808.png)

![2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-(3-methylphenyl)acetamide](/img/structure/B2499812.png)

![3-(4-Chlorophenyl)-5-{[(3-chlorophenyl)sulfanyl]methyl}isoxazole](/img/structure/B2499815.png)

![Ethyl 1-[5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylate](/img/structure/B2499816.png)

![1-(2,4-dimethylphenyl)-5-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2499821.png)

![7-Benzyl-9,9-difluoro-3lambda6-thia-7-azabicyclo[3.3.1]nonane-3,3-dione](/img/structure/B2499828.png)

![N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(trifluoromethyl)benzamide](/img/structure/B2499831.png)